molecular formula C8H7BrO3 B8508207 4-Bromo-3-hydroxy-2-methylbenzoic acid

4-Bromo-3-hydroxy-2-methylbenzoic acid

Cat. No.: B8508207
M. Wt: 231.04 g/mol
InChI Key: ZNXBWRATNRIIRR-UHFFFAOYSA-N
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Description

4-Bromo-3-hydroxy-2-methylbenzoic acid (CAS 1442642-98-9) is a brominated aromatic carboxylic acid with the molecular formula C₈H₇BrO₃. Its structure features a bromine atom at the 4-position, a hydroxyl group at the 3-position, and a methyl group at the 2-position of the benzoic acid backbone. This compound is of interest in pharmaceutical and chemical synthesis due to its functional groups, which enable diverse reactivity, including halogenation, esterification, and participation in hydrogen bonding .

Properties

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

IUPAC Name

4-bromo-3-hydroxy-2-methylbenzoic acid

InChI

InChI=1S/C8H7BrO3/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,10H,1H3,(H,11,12)

InChI Key

ZNXBWRATNRIIRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)Br)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-bromo-3-hydroxy-2-methylbenzoic acid with five analogous brominated benzoic acid derivatives, highlighting substituent positions, molecular properties, and applications:

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Notes
4-Bromo-3-hydroxy-2-methylbenzoic acid 1442642-98-9 C₈H₇BrO₃ 4-Br, 3-OH, 2-CH₃ 231.05 Pharmaceutical intermediates
4-Bromo-3-methylbenzoic acid 7697-28-1 C₈H₇BrO₂ 4-Br, 3-CH₃ 215.05 Laboratory chemical
4-Bromo-3-chlorobenzoic acid 25118-59-6 C₇H₄BrClO₂ 4-Br, 3-Cl 235.47 Chemical synthesis, pharmaceuticals
4-Bromo-2-fluoro-3-hydroxybenzoic acid 91659-03-9 C₇H₄BrFO₃ 4-Br, 2-F, 3-OH 249.01 Research chemical
5-Bromo-2-methoxybenzoic acid 2476-35-9 C₈H₇BrO₃ 5-Br, 2-OCH₃ 231.05 Synthesis precursor
Key Observations:

Substituent Effects on Reactivity :

  • The hydroxyl group in 4-bromo-3-hydroxy-2-methylbenzoic acid enhances solubility in polar solvents and enables hydrogen bonding, which is absent in 4-bromo-3-methylbenzoic acid. This property may improve bioavailability in drug candidates .
  • Halogen Variations : Replacing the hydroxyl group with chlorine (as in 4-bromo-3-chlorobenzoic acid) increases molecular weight and alters electrophilic substitution patterns, making it more reactive in aryl cross-coupling reactions .
  • Fluorine Substitution : The 2-fluoro substituent in 4-bromo-2-fluoro-3-hydroxybenzoic acid introduces steric and electronic effects that can modulate binding affinity in enzyme inhibitors .

Thermal and Physical Properties :

  • Brominated benzoic acids generally exhibit high melting points (>200°C) due to strong intermolecular interactions. For example, 2-bromo-3,4-dimethoxybenzoic acid has a melting point of 203–204°C , suggesting similar thermal stability for the target compound.
  • The methyl group in 4-bromo-3-hydroxy-2-methylbenzoic acid may reduce crystallinity compared to unmethylated analogs, impacting purification processes .

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